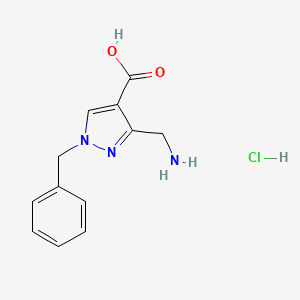

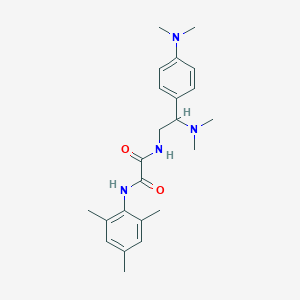

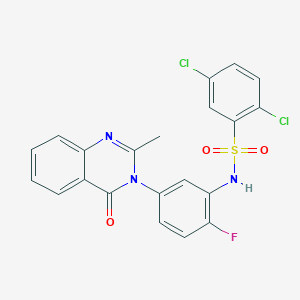

![molecular formula C21H16FN3OS B2570659 N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide CAS No. 895010-70-5](/img/structure/B2570659.png)

N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide” is a novel organic compound that has gained increasing attention from researchers due to its unique properties. It is a benzothiazole derivative that has been synthesized and investigated for its antibacterial activity .

Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds is relatively planar with dihedral angles between the central benzene ring and the benzothiazole and pyridine rings being small, indicating that the molecule is nearly planar .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .科学的研究の応用

Antimicrobial Activity

A study reported the synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives for their antimicrobial activity. These compounds were characterized by spectral analysis and tested against different microbial strains, showing significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other selected bacterial and fungal strains, suggesting a pathway for designing potent antimicrobial agents [Anuse et al., 2019].

Anticancer Activity

Another research direction involves the investigation of fluorinated benzothiazoles and their derivatives for anticancer activity. Studies have synthesized and tested various compounds for their potential to inhibit cancer cell growth. For example, novel pyridine-thiazole hybrid molecules have shown high antiproliferative activity against a panel of cancer cell lines, including colon, breast, and lung carcinomas, glioblastoma, and leukemia, highlighting their potential as anticancer agents [Ivasechko et al., 2022].

Development of Fluorescent Probes

Research has also focused on developing fluorescent probes for iron ions based on 2-phenylbenzo[d]thiazole derivatives. These probes have shown excellent selectivity and sensitivity for iron ions in solution, providing tools for analytical applications in chemistry and biology [Wei, 2012].

Synthesis and Biological Applications

The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide has been explored, demonstrating significant antimicrobial activities. This research underlines the versatility of benzothiazole derivatives in synthesizing heterocyclic compounds with potential biological applications [Bayrak et al., 2009].

作用機序

The mechanism of action of similar compounds involves their antibacterial activity. These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine. Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Safety and Hazards

特性

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3OS/c1-14-5-2-7-16(11-14)20(26)25(13-15-6-4-10-23-12-15)21-24-19-17(22)8-3-9-18(19)27-21/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMWABWHTNVCQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

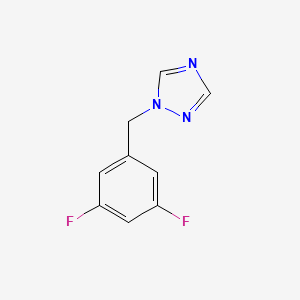

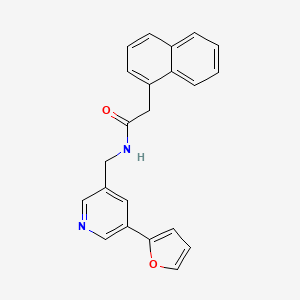

![N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide, trifluoroacetic acid](/img/structure/B2570579.png)

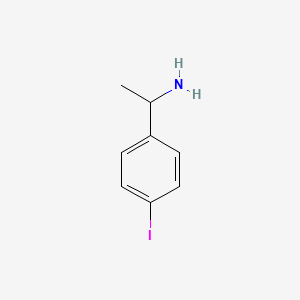

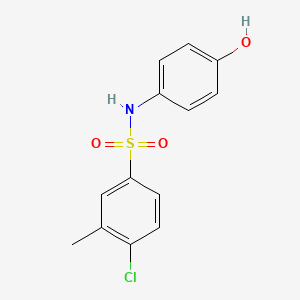

![3-(Tert-butyl)-6-(((cyclohexylamino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2570596.png)

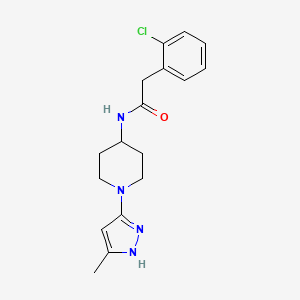

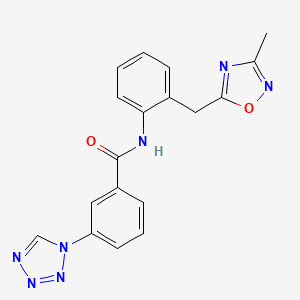

![N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2570598.png)

![Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate](/img/structure/B2570599.png)